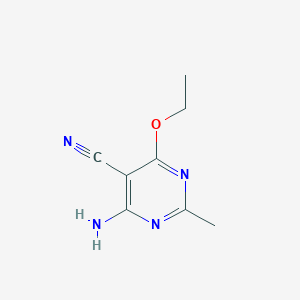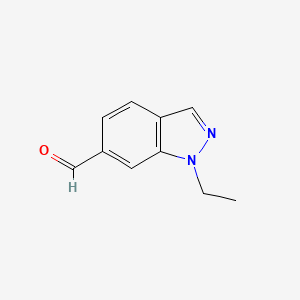![molecular formula C8H5N3O2 B11912037 Pyrido[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B11912037.png)
Pyrido[2,3-d]pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[2,3-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that combines the structural features of pyridine and pyrimidine rings This compound is of significant interest due to its potential biological and pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-d]pyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. Another method involves the use of dicationic molten salts as catalysts, which allows for the synthesis under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of environmentally friendly catalysts and solvents is emphasized to minimize the environmental impact. The recovery and reuse of catalysts are also considered to enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrido[2,3-d]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of nitrogen atoms in the heterocyclic rings, which can act as nucleophilic or electrophilic sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include carboxylic anhydrides, acid chlorides, and bases such as sodium methoxide. Reaction conditions often involve heating under reflux or the use of microwave irradiation to accelerate the reaction rates .
Major Products: The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different biological activities. For example, the reaction with carboxylic acid chlorides can lead to the formation of pyrimidino[4,5-d][1,3]oxazine derivatives .
Wissenschaftliche Forschungsanwendungen
Pyrido[2,3-d]pyrimidine-4-carboxylic acid has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has been studied for its potential as an anticancer agent, with derivatives showing activity against various cancer cell lines . Additionally, it has been investigated for its antioxidant and anti-inflammatory properties .
Wirkmechanismus
The mechanism of action of pyrido[2,3-d]pyrimidine-4-carboxylic acid and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, some derivatives act as inhibitors of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . The binding of these compounds to the active sites of enzymes can disrupt their normal function, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to pyrido[2,3-d]pyrimidine-4-carboxylic acid include other pyridopyrimidine derivatives such as pyrido[3,4-d]pyrimidines and pyrido[4,3-d]pyrimidines . These compounds share the core pyridopyrimidine structure but differ in the position of nitrogen atoms and substituents.
Uniqueness: this compound is unique due to its specific arrangement of nitrogen atoms, which influences its chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents with targeted biological effects .
Eigenschaften
Molekularformel |
C8H5N3O2 |
|---|---|
Molekulargewicht |
175.14 g/mol |
IUPAC-Name |
pyrido[2,3-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H5N3O2/c12-8(13)6-5-2-1-3-9-7(5)11-4-10-6/h1-4H,(H,12,13) |
InChI-Schlüssel |
MVWKHWPNMXYDDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=CN=C2N=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methylpyrido[1,2-a]benzimidazole](/img/structure/B11911971.png)


![Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B11911999.png)
![(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime](/img/structure/B11912001.png)

![7-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11912018.png)





